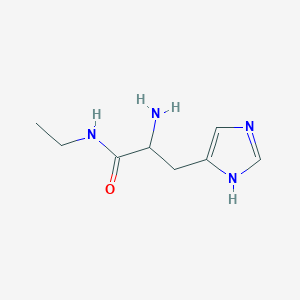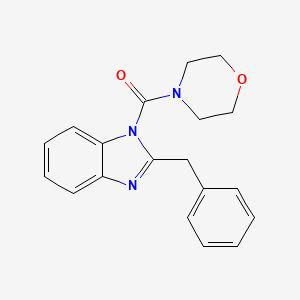![molecular formula C13H16N2O5S B12127222 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C({13})H({16})N({2})O({5})S and a molecular weight of 312.34 g/mol This compound features a benzoic acid core substituted with a sulfonyl group linked to a piperidine ring, which is further substituted with a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via the reaction of the piperidine derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The final step involves coupling the sulfonylated piperidine derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its potential to interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as enzyme inhibition or receptor modulation. Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the carbamoyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a benzyl group instead of a carbamoyl group.
3-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a methyl group instead of a carbamoyl group.
3-[(4-Hydroxyethylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a hydroxyethyl group instead of a carbamoyl group.
Uniqueness
3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid is unique due to the presence of the carbamoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C13H16N2O5S |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
3-(4-carbamoylpiperidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H16N2O5S/c14-12(16)9-4-6-15(7-5-9)21(19,20)11-3-1-2-10(8-11)13(17)18/h1-3,8-9H,4-7H2,(H2,14,16)(H,17,18) |
InChI Key |
LNFSWPRNYRLOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127141.png)



![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

